

# In-Depth Technical Guide: Solubility of Methomyl-d3 in Organic Solvents

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## Compound of Interest

Compound Name: Methomyl-d3

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This technical guide provides a comprehensive overview of the solubility of **Methomyl-d3** in various organic solvents. Given that **Methomyl-d3** is an isotopically labeled version of methomyl, its solubility characteristics are nearly identical to the parent compound. This document compiles quantitative solubility data for methomyl, which serves as a robust proxy for **Methomyl-d3**, and presents detailed experimental protocols for solubility determination.

## Core Data Presentation: Solubility of Methomyl

The following table summarizes the quantitative solubility of methomyl in a range of organic solvents and water. The data is compiled from various scientific sources and presented for easy comparison.

Solvent	Solubility ( g/100g ) at 25°C	Solubility (g/L) at specified temp.
Methanol	100[1]	1000 g/L[2]
Acetone	73[1]	720 g/L[2]
Ethanol	42[1][3]	420 g/L[2]
Isopropanol	22[1][3]	220 g/L[2]
Toluene	3[3]	30 g/L[2]
Chloroform	Slightly Soluble[4]	-
Ethyl Acetate	-	77.4 g/L at 20°C[3]
n-Heptane	-	0.097 g/L at 25°C[3]
1-Octanol	-	24.0 g/L at 25°C[3]
o-Xylene	-	9.58 g/L at 25°C[3]
Water	5.8[1]	54.7 g/L[2]

Note: The qualitative solubility for **Methomyl-d3** is described as slightly soluble in chloroform and methanol[4]. The quantitative data presented is for the non-labeled methomyl, which is expected to have very similar solubility.

## Experimental Protocols

Determining the solubility of **Methomyl-d3** in organic solvents can be achieved through various established methods. Below are detailed protocols for the equilibrium solubility method followed by quantification using High-Performance Liquid Chromatography (HPLC), a common and accurate technique.

### Protocol 1: Equilibrium Solubility Determination

This protocol determines the saturation solubility of **Methomyl-d3** in a specific solvent at a controlled temperature.

Materials:

- **Methomyl-d3** (analytical standard)
- Organic solvent of interest (e.g., methanol, acetone, etc.), HPLC grade
- Vials with screw caps
- Thermostatic shaker or water bath
- Syringe filters (0.22  $\mu\text{m}$ )
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Preparation of Saturated Solution:
  - Add an excess amount of **Methomyl-d3** to a vial. The exact amount should be more than what is expected to dissolve.
  - Add a known volume of the organic solvent to the vial.
  - Seal the vial tightly to prevent solvent evaporation.
  - Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).
  - Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
  - After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.
  - Carefully withdraw a known volume of the supernatant using a syringe.

- Immediately filter the supernatant through a 0.22  $\mu\text{m}$  syringe filter into a clean vial to remove any undissolved particles.
- Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the calibration range of the analytical method.

## Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analysis of the prepared solutions to determine the concentration of dissolved **Methomyl-d3**.

Instrumentation and Conditions:

- HPLC System: With a UV detector or a Mass Spectrometer (MS) for higher specificity.
- Column: A reverse-phase column (e.g., C18) is suitable.
- Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio should be optimized for good peak separation.
- Flow Rate: Typically 1 mL/min.
- Injection Volume: 10-20  $\mu\text{L}$ .
- Detector Wavelength: UV detection can be performed at approximately 235 nm<sup>[5]</sup>.
- Column Temperature: Maintained at a constant temperature (e.g., 30°C).

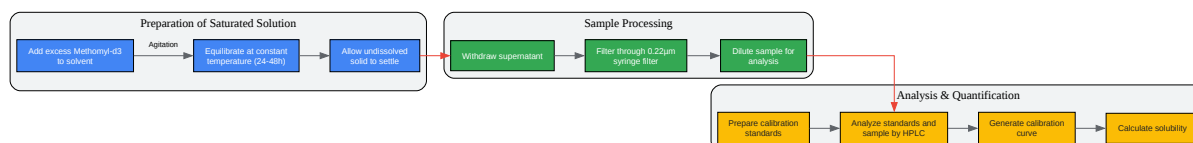
Procedure:

- Preparation of Standard Solutions:
  - Prepare a stock solution of **Methomyl-d3** of a known concentration in the chosen organic solvent.
  - Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

- Calibration Curve:
  - Inject each standard solution into the HPLC system and record the peak area.
  - Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient ( $R^2$ ) of  $\geq 0.99$ .
- Sample Analysis:
  - Inject the diluted sample solution into the HPLC system.
  - Record the peak area for **Methomyl-d3**.
- Calculation:
  - Using the calibration curve, determine the concentration of **Methomyl-d3** in the diluted sample.
  - Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result will be the solubility of **Methomyl-d3** in the tested solvent at the specified temperature.

## Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of **Methomyl-d3**.



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Caption: Experimental workflow for determining the solubility of **Methomyl-d3**.

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## References

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